
L-Sérine-2,3-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The stereoselective synthesis of stable isotope-labeled L-α-amino acids, including L-serine-2,3-^13C2, involves biosynthetic pathways using specific microorganisms such as Methylobacterium extorquens. In these biosyntheses, the carbon atoms of serine are derived from precursors like methanol and glycine, allowing for the production of L-serine labeled with ^13C at desired positions (Hanners et al., 1991).
Molecular Structure Analysis
L-serine's molecular structure, particularly when labeled with ^13C, can be analyzed using techniques such as nuclear magnetic resonance (NMR). These analyses provide insights into the molecular interactions and the environment of the labeled serine in various biological contexts. Studies focusing on the structural characterization of serine and its complexes offer detailed information on hydrogen bonding patterns and molecular configurations (Kolev et al., 2007).
Chemical Reactions and Properties
L-serine-2,3-^13C2 participates in a wide range of biochemical reactions, reflecting the importance of L-serine in metabolism. These include its role in the synthesis of proteins, nucleotides, and neuroactive amino acids such as glycine and D-serine. The isotopic labeling of L-serine allows for the tracing of its metabolic pathways and the study of its enzymatic transformations in detail (Murtas et al., 2020).
Physical Properties Analysis
The physical properties of L-serine-2,3-^13C2, such as solubility, melting point, and crystalline structure, are essential for its application in research. Investigations into the precise molecular configurations and hydrogen bonding of serine in various crystalline forms have been conducted using neutron diffraction techniques, providing a deeper understanding of its physical characteristics (Frey et al., 1973).
Chemical Properties Analysis
The chemical properties of L-serine-2,3-^13C2, including its reactivity and interactions with other molecules, are crucial for its biological functions. The enzyme-catalyzed reactions involving L-serine, such as those with serine hydroxymethyltransferase, are of particular interest. Studies have focused on the stereochemical aspects of these reactions, providing insights into the mechanisms of serine's involvement in metabolic pathways (Thomas et al., 1990).
Applications De Recherche Scientifique
Implications neurologiques et potentiel thérapeutique
La L-sérine joue un rôle essentiel dans la synthèse des protéines, la prolifération cellulaire, le développement et la formation des sphingolipides dans le système nerveux central {svg_1}. Elle exerce ses effets par l'activation des récepteurs de la glycine et la régulation à la hausse du PPAR-γ, entraînant la synthèse de neurotransmetteurs, la neuroprotection et des effets anti-inflammatoires {svg_2}. La L-sérine présente un potentiel en tant qu'agent protecteur dans diverses maladies neurologiques et troubles neurodégénératifs {svg_3}.
Rôle dans la synthèse des protéines
La L-sérine est un acide aminé non essentiel qui joue un rôle crucial dans la synthèse des protéines {svg_4}. Elle est produite par la voie phosphorylée dans le cerveau des mammifères et est dérivée du glucose provenant de la glycolyse {svg_5}.
Rôle dans la prolifération cellulaire
La L-sérine joue un rôle important dans la prolifération cellulaire {svg_6}. Elle constitue un site principal pour la liaison d'un groupe phosphate afin de réguler la fonction des protéines {svg_7}.
Rôle dans la formation des sphingolipides
La L-sérine joue un rôle crucial dans la formation des sphingolipides dans le système nerveux central, ce qui est essentiel à la différenciation et à la survie neuronales {svg_8}.
Rôle dans la neurotransmission
La L-sérine joue un rôle essentiel dans la neurotransmission {svg_9}. Elle est un substrat pour le glucose et la synthèse des protéines, et elle est un élément constitutif des phospholipides, en particulier la phosphatidylsérine (PS), et des sphingolipides (SL), qui sont fortement concentrés dans toutes les membranes cellulaires {svg_10}.
Rôle dans les cycles du folate et de la méthionine
La L-sérine joue un rôle essentiel dans les cycles du folate et de la méthionine {svg_11}. Elle est un substrat pour le glucose et la synthèse des protéines, et elle est un élément constitutif des phospholipides, en particulier la phosphatidylsérine (PS), et des sphingolipides (SL), qui sont fortement concentrés dans toutes les membranes cellulaires {svg_12}.
Rôle dans la synthèse des purines et des pyrimidines
L-Sérine-2,3-13C2 est utilisée dans la synthèse des purines et des pyrimidines en tant qu'agents antibactériens/antifongiques {svg_13}.
Rôle en tant que composé protéinogène
L-Sérine-2,3-13C2 agit comme un composé protéinogène {svg_14}. Elle est utilisée dans la synthèse des purines et des pyrimidines en tant qu'agents antibactériens/antifongiques {svg_15}.
Mécanisme D'action
Target of Action
L-Serine-2,3-13C2 is an isotope-labelled form of L-Serine , a non-essential amino acid used in the biosynthesis of proteins . It plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis and as a precursor for molecules that are essential for cell proliferation, growth, differentiation, and function .
Mode of Action
The interaction of L-Serine-2,3-13C2 with its targets is similar to that of L-Serine. It is involved in the synthesis of purines and pyrimidines, acting as antibacterial/antifungal agents, as well as a proteinogenic compound .
Biochemical Pathways
L-Serine is synthesized from glucose via the phosphorylated pathway, transforming the glycolytic intermediate, 3-phosphoglycerate (3PG), into L-serine via three enzymatic reactions . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .
Pharmacokinetics
It is absorbed in the intestines and transported to the liver where it is metabolized . The ADME properties of L-Serine-2,3-13C2 are expected to be similar to those of L-Serine.
Result of Action
The molecular and cellular effects of L-Serine-2,3-13C2’s action are likely to be similar to those of L-Serine. L-Serine is used in the production of pyruvate, amino acids (glycine, L-cysteine), and sphingosine . It also plays a role in cell proliferation, growth, differentiation, and function .
Safety and Hazards
Orientations Futures
L-Serine, the parent compound, shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . It has been used to treat epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease as well as other neurological diseases . The therapeutic potential of using L-Serine as a general treatment for numerous CNS diseases and injuries is being explored .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Serine-2,3-13C2 involves the incorporation of two 13C isotopes at positions 2 and 3 of the serine molecule. This can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "Glycine-2-13C", "Sodium cyanide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Triethylamine", "Methyl chloroformate", "L-Serine" ], "Reaction": [ "Step 1: Glycine-2-13C is reacted with sodium cyanide in methanol to form 2-aminoacrylonitrile-2-13C", "Step 2: 2-aminoacrylonitrile-2-13C is hydrolyzed with hydrochloric acid to form 2-amino-3-oxopropionic acid-2-13C", "Step 3: 2-amino-3-oxopropionic acid-2-13C is reacted with sodium hydroxide to form L-Serine-2-13C", "Step 4: L-Serine-2-13C is reacted with methyl chloroformate and triethylamine in diethyl ether to form L-Serine-2-methyl ester-2,3-13C2", "Step 5: L-Serine-2-methyl ester-2,3-13C2 is hydrolyzed with hydrochloric acid to form L-Serine-2,3-13C2" ] } | |
Numéro CAS |
89232-78-0 |
Formule moléculaire |
C¹³C₂H₇NO₃ |
Poids moléculaire |
107.08 |
Synonymes |
(-)-Serine-13C2; (S)-2-Amino-3-hydroxypropanoic Acid-13C2; (S)-Serine-13C2; (S)-α-Amino-β-hydroxypropionic Acid-13C2; 1: PN: US20090069547 PAGE: 10 Claimed Protein-13C2; 225: PN: EP2071334 SEQID: 242 Claimed Protein-13C2; 225: PN: WO2009077864 SEQID: |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




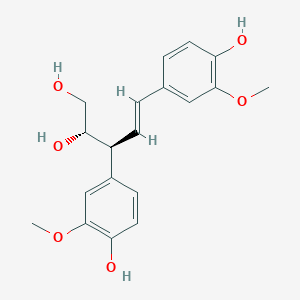
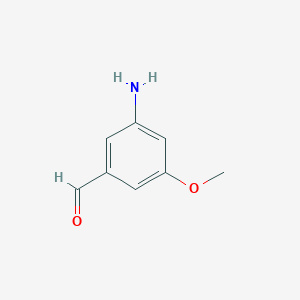
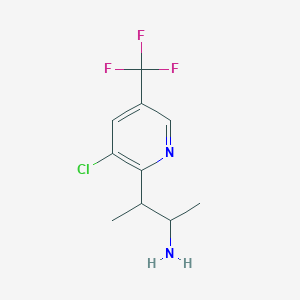
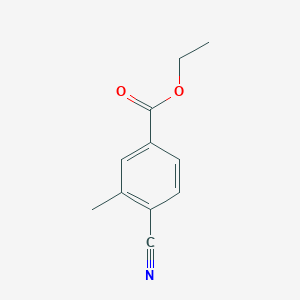

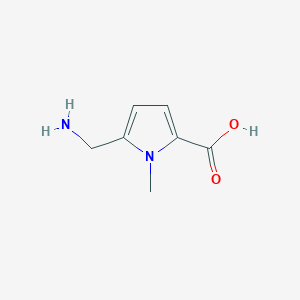


![N-(2-Propenoyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1145708.png)